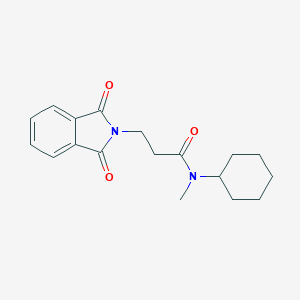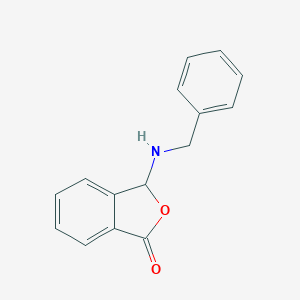
11-Hydroxyrankinidine
Overview
Description
Scientific Research Applications
11C-Meta-Hydroxyephedrine for Imaging the Sympathetic Nervous System : HED has been used in PET imaging to map the distribution of cardiac sympathetic neurons. It is rapidly transported into sympathetic neurons and stored in vesicles, making it useful for assessing the cardiac sympathetic nervous system in conditions like heart failure, myocardial infarction, and arrhythmias. Non-cardiac applications include imaging sympathetic nervous system tumors (Boschi et al., 2015).
Synthesis and Evaluation of 11C-HED : This study focused on the development of 11C-meta-hydroxyephedrine for mapping sympathetic nerves of the heart. The radiotracer demonstrated high myocardial uptake and was suitable for kinetic modeling, supporting its use as a clinical agent for neuronal imaging of the heart (Rosenspire et al., 1990).
Whole-body PET/CT with 11C-HED in Tumors of the Sympathetic Nervous System : This study evaluated the feasibility of whole-body 11C-HED PET/CT for examining tumors of the sympathetic nervous system. The results showed that 11C-HED PET/CT detected more tumor lesions than 123I-MIBG SPECT/CT, indicating its potential in clinical settings for these types of tumors (Franzius et al., 2006).
New Alkaloids from Gelsemium elegans : This study isolated new alkaloids from the plant Gelsemium elegans, including 11-hydroxyrankinidine. The structures of these new alkaloids were determined through spectral analysis, which may provide insights into their potential pharmacological properties (Lin et al., 1989).
Safety and Hazards
Safety data sheets suggest that in case of exposure, one should move to fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . Skin contact requires immediate removal of contaminated clothing, washing off with soap and plenty of water, and consulting a doctor .
Mechanism of Action
Target of Action
11-Hydroxyrankinidine is an alkaloid compound isolated from the whole plant of Gelsemium elegans . The primary targets of this compound are EGFR, JAK1, and AKT1 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
This compound interacts with its targets through molecular docking . It matches well with the active pockets of its crucial targets, forming a complex with a relatively stable structure through hydrogen bonds and other interactions .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway . These pathways are critical for cellular communication and response to external stimuli.
Pharmacokinetics
It has a molecular weight of 356.42 and a boiling point of 550.8℃ at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with its targets. The 11-hydroxyrankinidin-EGFR complex was found to be stable throughout the entire molecular dynamics simulation . This stability suggests that the compound may have a sustained effect on its targets, potentially leading to long-lasting cellular responses.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may inhibit the phosphodiesterase enzyme
Cellular Effects
It is suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that it may bind with the active pockets of crucial targets, such as EGFR, JAK1, and AKT1
Properties
IUPAC Name |
(7Z)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-11-9-21-16-8-20(18-7-13(11)14(16)10-26-18)15-5-4-12(23)6-17(15)22(25-2)19(20)24/h3-6,13-14,16,18,21,23H,7-10H2,1-2H3/b11-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALAMCOLIJTCTR-QDEBKDIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122590-03-8 | |
| Record name | 11-Hydroxyrankinidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B241804.png)

![1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B241811.png)
![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)
![6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)
![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)

![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B241842.png)
![2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B241845.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241852.png)
![7-Bromo-1-(2-fluorophenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241853.png)
![9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241869.png)
